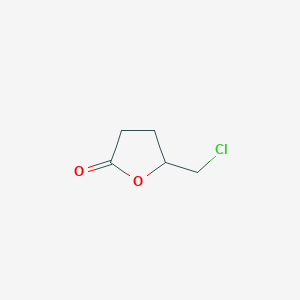

5-(Chloromethyl)dihydrofuran-2(3h)-one

Übersicht

Beschreibung

5-(Chloromethyl)dihydrofuran-2(3H)-one is an organic compound with the molecular formula C5H7ClO2 It is a derivative of dihydrofuranone, characterized by the presence of a chloromethyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)dihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the chlorination of dihydrofuran-2(3H)-one using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as the use of cobalt or aluminum oxide catalysts, can be employed to enhance the efficiency of the chlorination reaction.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with oxygen-, nitrogen-, and sulfur-based nucleophiles.

Key Reactions:

Mechanistic Insight :

-

Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states.

-

Base-sensitive substrates require mild conditions to avoid lactone ring opening .

Oxidation Reactions

The aldehyde group (when present in derivatives) is oxidized to acid chlorides under controlled conditions.

Key Reaction:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| tert-Butyl hypochlorite (t-BuOCl), RT, 24 h | 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) | 85% |

Applications :

Reduction Reactions

Catalytic hydrogenation selectively reduces carbonyl groups.

Key Reaction:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C, 2.5 h | 5-(Chloromethyl)dihydrofuran-2-ol | 86% |

Limitations :

Friedel-Crafts Alkylation

The chloromethyl group facilitates electrophilic aromatic substitution.

Key Reaction:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1,3,5-Trimethylbenzene, AlCl₃, 24 h | 5-(2,4,6-Trimethylphenylmethyl)furan-2-one | 66% |

Scope :

Thioether and Sulfone Formation

Reactions with thiols followed by oxidation yield sulfones.

Key Reactions:

| Step | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | Thiophenol, K₂CO₃, RT | 5-(Phenylthiomethyl)dihydrofuran-2-one | 75% | |

| 2 | H₂O₂, HOAc, RT | 5-(Phenylsulfonylmethyl)dihydrofuran-2-one | 89% |

Biological Relevance :

-

Sulfone derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC: 8–16 μg/mL) .

Catalytic Transformations

Bismuth(III) catalysts enable unique pathways.

Key Reaction:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Bi(NO₃)₃·5H₂O, 100°C, 7 h | 2,5-Diformylfuran (DFF) | 96% |

Utility :

Critical Analysis of Reactivity

-

Steric Effects : The chloromethyl group’s position on the lactone ring minimizes steric hindrance, enabling high yields in substitution reactions .

-

Electronic Effects : Electron-withdrawing lactone oxygen enhances the electrophilicity of the chloromethyl carbon, facilitating nucleophilic attacks .

-

Stability : Derivatives like CMFCC are moisture-sensitive, requiring anhydrous conditions during synthesis .

This compound’s multifunctional reactivity makes it valuable in synthesizing agrochemicals, pharmaceuticals, and advanced materials.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-(Chloromethyl)dihydrofuran-2(3H)-one serves as a chiral building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions. For instance, it can be converted into other dihydrofuran derivatives or used to synthesize biologically active compounds.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. A study explored the synthesis of novel dihydrofuran-based compounds that showed promising activity against HeLa cells, highlighting the compound's potential in anticancer drug development .

Medicinal Chemistry

The compound has been investigated for its biological activities, including antibacterial and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Antibacterial Activity

Research indicates that derivatives of this compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria. A notable study revealed that specific derivatives inhibited the growth of Staphylococcus aureus, making them potential candidates for new antibiotic therapies .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells. Preliminary studies suggest that it can scavenge free radicals, indicating potential applications in health supplements and pharmaceuticals aimed at mitigating oxidative damage .

Polymer Chemistry

In materials science, this compound can be utilized as a monomer in the synthesis of polymers with specific properties. Its reactive chloromethyl group allows for incorporation into polymer chains, potentially enhancing thermal stability and mechanical properties.

Case Study: Polymer Synthesis

A recent study demonstrated the use of this compound in creating copolymers with improved thermal properties compared to traditional polymers. The resulting materials exhibited enhanced performance in high-temperature applications .

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)dihydrofuran-2(3H)-one involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dihydro-5-(hydroxymethyl)-2(3H)-furanone: This compound is similar in structure but contains a hydroxymethyl group instead of a chloromethyl group.

Hydroxymethylfurfural: Another related compound, known for its applications in the production of biofuels and as a platform chemical in green chemistry.

Uniqueness

5-(Chloromethyl)dihydrofuran-2(3H)-one is unique due to its chloromethyl group, which imparts distinct reactivity and allows for a broader range of chemical modifications compared to its hydroxymethyl counterpart. This makes it a valuable intermediate in organic synthesis and industrial applications.

Biologische Aktivität

5-(Chloromethyl)dihydrofuran-2(3H)-one, a derivative of furan, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

This compound is characterized by its chloromethyl group attached to a dihydrofuran ring. This structure contributes to its reactivity and biological activity. The compound can be synthesized from biomass-derived sources, making it a candidate for sustainable chemistry applications.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.05 |

| S. aureus | 0.02 |

| P. aeruginosa | 0.10 |

These results suggest that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in macrophages, thus reducing inflammation markers:

- Cytokines Assessed: TNF-α, IL-6

- Inhibition Rate: Up to 75% at a concentration of 50 µM.

This indicates a promising role in treating inflammatory diseases .

3. Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Study 1: Antimicrobial Efficacy

A study by Miao et al. (2023) explored the synthesis and biological evaluation of derivatives of this compound. The derivatives exhibited enhanced antimicrobial activity compared to the parent compound, indicating that structural modifications can optimize efficacy .

Case Study 2: Anti-inflammatory Mechanism

Research published in ChemSusChem highlighted the anti-inflammatory mechanism of the compound, demonstrating its ability to modulate NF-kB signaling pathways in macrophages, which is crucial for inflammatory response regulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(Chloromethyl)dihydrofuran-2(3H)-one and its analogs?

The synthesis of γ-butyrolactone derivatives typically involves halocyclization or nucleophilic substitution. For example, demonstrates the preparation of substituted dihydrofuran-2(3H)-ones via alkylation or alkoxylation of lactone precursors, achieving yields up to 91%. Key steps include controlling reaction temperature (e.g., 94–95°C under reduced pressure) and optimizing stoichiometry of substituents like chloromethyl or isobutoxymethyl groups. Similar protocols could be adapted for this compound by substituting with chloromethylating agents .

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

Structural confirmation relies on characteristic NMR signals. For example, reports δ 4.38–4.23 ppm (multiplet) for protons adjacent to the lactone carbonyl in similar compounds, while shows δ 2.86–2.72 ppm (m) for methylene protons near the chlorinated center. ¹³C NMR typically displays a lactone carbonyl signal at ~175 ppm (e.g., δ 175.37 in ). Compare these with calculated shifts using computational tools (e.g., ACD/Labs Percepta) to validate assignments .

Q. What purification techniques are recommended for isolating this compound?

Distillation under reduced pressure (e.g., 1–2 Torr) is effective for high-purity isolation, as shown in (b.p. 92–101°C). Column chromatography using hexane/ethyl acetate (80:20 v/v) is also viable, with TLC monitoring (Rf ~0.30–0.35) to track elution, as demonstrated in and . Recrystallization from ethyl acetate or toluene may further enhance purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during electrophilic chloromethylation?

highlights the importance of preorganizing substrates via intramolecular interactions to direct regioselectivity. For example, using dual-anchoring activation (ICDA) with chloro precursors reduces competing pathways like over-halogenation. Temperature control (<50°C) and slow addition of chlorinating agents (e.g., Cl2 or SOCl2) can suppress side reactions, as inferred from analogous bromocyclization protocols .

Q. What analytical strategies resolve contradictions in elemental analysis (EA) and spectroscopic data for chloromethylated lactones?

Discrepancies between experimental and theoretical EA values (e.g., C% or H%) may arise from residual solvents or incomplete substitution. Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline). For example, resolved structural ambiguities in a chlorinated dihydropyrimidinone via crystallographic data, while used ¹H/¹³C NMR coupling constants to confirm stereochemistry .

Q. What role does this compound play in modulating biological targets like IL6?

suggests structurally related lactones (e.g., 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one) can influence IL6 expression via competitive inhibition. Mechanistic studies could involve treating cell lines with the compound and quantifying IL6 mRNA/protein levels via RT-qPCR or ELISA. Dose-response assays and molecular docking (using tools like AutoDock) may identify binding interactions with inflammatory pathways .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral this compound derivatives?

demonstrates enantioselective synthesis using chiral auxiliaries or catalysts. For example, (R)-5-((R)-1-Fluoroethyl)dihydrofuran-2(3H)-one was synthesized via stereospecific fluorination of a lactone precursor. Asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) could be adapted for chloromethylated analogs, with chiral HPLC (e.g., Chiralpak AD-H) used to verify enantiomeric excess .

Eigenschaften

IUPAC Name |

5-(chloromethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLJEKXDAFHJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278435 | |

| Record name | 5-(Chloromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39928-72-8 | |

| Record name | 39928-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Chloromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.